4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C16H25BClNO2. It is a derivative of phenylboronic acid and contains a chloro group and a propylaminomethyl group attached to the phenyl ring
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
This compound is a boronic acid derivative, and boronic acids are known for their ability to form reversible covalent bonds with compounds containing hydroxyl groups . This property allows them to interact with various biological targets, potentially altering their function.
Biochemical Pathways
The compound is often used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological targets and the nature of its interactions with these targets. As a boronic acid derivative, it has the potential to alter the function of various enzymes and receptors by forming reversible covalent bonds with them .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of boronic acids and their derivatives . For example, the formation of reversible covalent bonds with hydroxyl groups is pH-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chloro-2-(N-propylaminomethyl)phenylboronic acid with pinacol in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of products, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Phenylboronic acid derivatives: These compounds share the boronic acid moiety but differ in their substituents and functional groups.
Chloro-substituted phenylboronic acids: These compounds contain a chloro group on the phenyl ring, similar to the compound .
Aminomethyl-substituted phenylboronic acids: These compounds have an aminomethyl group attached to the phenyl ring, similar to the propylaminomethyl group in the compound.
The uniqueness of this compound lies in its combination of the chloro group and the propylaminomethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOESGHFBNMLJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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